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Compound of Interest

Compound Name: 2-Fluoro-4-hydroxybenzonitrile

Cat. No.: B1301987

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Fluoro-4-
hydroxybenzonitrile as a versatile intermediate in organic synthesis, with a focus on its
application in the preparation of bioactive molecules, particularly kinase inhibitors. Detailed
experimental protocols for key transformations are provided, along with data presented in a
structured format for clarity and ease of use.

Introduction

2-Fluoro-4-hydroxybenzonitrile is a valuable building block in medicinal chemistry and
materials science. Its substituted benzonitrile framework, featuring a fluorine atom and a
hydroxyl group, offers multiple reaction sites for diversification. The electron-withdrawing nature
of the nitrile and fluorine groups activates the aromatic ring for nucleophilic aromatic
substitution, while the phenolic hydroxyl group can be readily functionalized, for example,
through Williamson ether synthesis. This dual reactivity makes it a key intermediate in the
synthesis of complex molecules, including potent kinase inhibitors used in targeted cancer
therapy.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of 2-Fluoro-4-hydroxybenzonitrile is
provided in the table below.
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Property Value Reference
CAS Number 82380-18-5 [1]
Molecular Formula C7H4FNO [1]
Molecular Weight 137.11 g/mol [1]
Melting Point 123-125 °C
White to off-white crystalline
Appearance
powder
- Soluble in methanol, ethanol,
Solubility

and acetone.

Safety Summary:

2-Fluoro-4-hydroxybenzonitrile is harmful if swallowed and causes serious eye damage. It is
also toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment
(PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this
compound. All work should be conducted in a well-ventilated fume hood.

Key Synthetic Applications and Protocols

2-Fluoro-4-hydroxybenzonitrile serves as a crucial intermediate in a variety of synthetic
transformations. The following sections detail the protocols for its synthesis and its subsequent
elaboration into more complex molecules.

Synthesis of 2-Fluoro-4-hydroxybenzonitrile

The synthesis of 2-Fluoro-4-hydroxybenzonitrile can be achieved from 4-bromo-2-
fluorobenzonitrile via a copper-catalyzed hydroxylation reaction.

Experimental Protocol:

A detailed protocol for the synthesis of 2-Fluoro-4-hydroxybenzonitrile is provided below.
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Reactant/Reagent Molar Equiv. Amount

4-bromo-2-fluorobenzonitrile 1.0 (as required)

Copper(l) bromide 0.12 (as required)

Triethylamine 1.0 (as required)

Formic acid 3.0 (as required)

Acetonitrile - (to dissolve)
Procedure:

To a solution of 4-bromo-2-fluorobenzonitrile in acetonitrile, add copper(l) bromide,

triethylamine, and formic acid.
o Stir the reaction mixture at room temperature for 24 hours.
o Monitor the reaction progress by thin-layer chromatography (TLC).
» Upon completion, quench the reaction with water and extract with ethyl acetate.

» Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

» Purify the crude product by column chromatography on silica gel (eluent: petroleum
ether/ethyl acetate) to afford 2-Fluoro-4-hydroxybenzonitrile.[2]

Expected Yield: ~82%[2]

O-Alkylation: Synthesis of a Key Nintedanib
Intermediate

A primary application of 2-Fluoro-4-hydroxybenzonitrile is its O-alkylation, which is a key step
in the synthesis of Nintedanib (BIBF 1120), a potent triple angiokinase inhibitor targeting
VEGFR, FGFR, and PDGFR.[3] The following protocol describes the Williamson ether
synthesis to couple 2-Fluoro-4-hydroxybenzonitrile with a suitable alkyl halide.
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Experimental Protocol:

This protocol is a general procedure for the Williamson ether synthesis and can be adapted for
the synthesis of the Nintedanib intermediate by using the appropriate alkylating agent.

Reactant/Reagent Molar Equiv. Amount

2-Fluoro-4-hydroxybenzonitrile 1.0 (as required)

Alkyl Halide 1.1-1.2 (as required)

Potassium Carbonate 15-20 (as required)

N,N-Dimethylformamide (DMF) - (to dissolve)
Procedure:

e Dissolve 2-Fluoro-4-hydroxybenzonitrile in anhydrous DMF in a round-bottom flask.

e Add potassium carbonate to the solution and stir the mixture at room temperature for 30
minutes.

o Add the alkyl halide dropwise to the reaction mixture.
o Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring the progress by TLC.

» After completion, cool the reaction mixture to room temperature and filter to remove
inorganic salts.

e Remove the DMF under reduced pressure.
o Dissolve the residue in ethyl acetate and wash with water and brine.
e Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

 Purify the crude product by flash column chromatography to yield the desired ether
derivative.

Suzuki-Miyaura Cross-Coupling
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The ether derivatives of 2-Fluoro-4-hydroxybenzonitrile can be further functionalized using
palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This
reaction allows for the formation of carbon-carbon bonds, enabling the introduction of various
aryl or heteroaryl moieties.

General Experimental Workflow for Suzuki-Miyaura Coupling:
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General Workflow for Suzuki-Miyaura Coupling
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Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
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Application in Kinase Inhibitor Synthesis:
Nintedanib

As mentioned, 2-Fluoro-4-hydroxybenzonitrile is a key starting material for the synthesis of
Nintedanib. The synthetic route involves the O-alkylation of 2-Fluoro-4-hydroxybenzonitrile
followed by a series of transformations to construct the final indolinone core.

Synthetic Pathway Overview:
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Synthetic Pathway to Nintedanib Intermediate

2-Fluoro-4-hydroxybenzonitrile

O-Alkylation
(Williamson Ether Synthesis)

Ether Derivative

Further Transformations
(e.g., Reduction, Cyclization)

Nintedanib Core Structure

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301987?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Applicatiqn

Check Availability & Pricing

VEGFR/FGFR/PDGFR Signaling Pathways

Growth Factors

Nintedanib

yrosine Kinases

am Sig

(RAS RAF-MEK-ERK Pathway PI3K AKT-mTOR Pathwaa

Cell Migration

Angiogenesis

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: 2-Fluoro-4-
hydroxybenzonitrile in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1301987#2-fluoro-4-hydroxybenzonitrile-as-an-
intermediate-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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